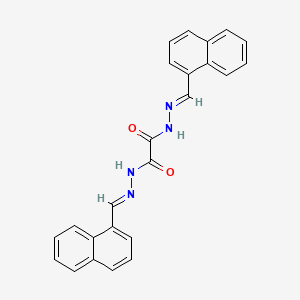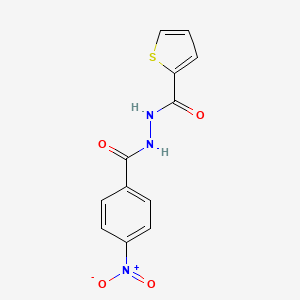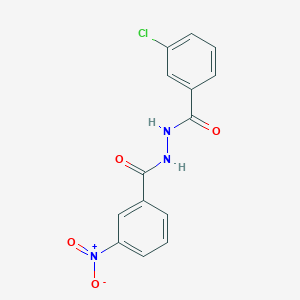
3-chloro-N'-(3-nitrobenzoyl)benzohydrazide
Übersicht
Beschreibung
3-chloro-N’-(3-nitrobenzoyl)benzohydrazide is a chemical compound with the molecular formula C14H10ClN3O4 . It has an average mass of 319.700 Da and a mono-isotopic mass of 319.035980 Da .
Molecular Structure Analysis
The molecular structure of 3-chloro-N’-(3-nitrobenzoyl)benzohydrazide can be represented by the SMILES stringO=C(NNC(C1=CC(Cl)=CC=C1)=O)C2=CC=CC(Cl)=C2 . This indicates that the molecule contains a benzohydrazide core with chloro and nitro functional groups attached.
Wissenschaftliche Forschungsanwendungen
Crystallography and Molecular Structure
Research on benzohydrazides, similar to 3-chloro-N'-(3-nitrobenzoyl)benzohydrazide, focuses on their crystal structures. For instance, studies on compounds like N′-(3,5-Dibromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide reveal detailed molecular configurations and intermolecular interactions. These findings contribute to the understanding of molecular architecture and hydrogen bonding patterns in such compounds (Zhou, Gao, & Ma, 2011).
Similar studies have been conducted on compounds like N′-(4-Hydroxybenzylidene)-4-nitrobenzohydrazide, where the crystal structures are analyzed to understand molecular planarity and the dihedral angles between benzene rings. This research is crucial in materials science and pharmaceuticals (Dai & Mao, 2010).
Antimicrobial Properties
Some benzohydrazides exhibit antimicrobial activities. For example, compounds such as N'-[2,5-Dihydroxybenzylidene]-3,4,5-trimethoxybenzohydrazide show effective activity against bacteria like Escherichia coli. This suggests potential applications in developing new antimicrobial agents (Han, 2013).
Similarly, compounds like 4-Chloro-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide are synthesized and evaluated for antimicrobial properties, indicating their potential in pharmaceutical applications (Lei et al., 2011).
Solid-State Chemistry and Molecular Interactions
- Studies on related compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid focus on their role as building blocks in solid-phase synthesis. This research is essential in understanding the formation of various heterocyclic scaffolds, which are significant in drug discovery (Křupková et al., 2013).
Medicinal Chemistry and Drug Design
- Benzohydrazide derivatives, similar to 3-chloro-N'-(3-nitrobenzoyl)benzohydrazide, are investigated for their potential as inhibitors in treating diseases like prostate cancer. This includes studies on crystal structures, molecular docking, and biological evaluations, providing insights for drug development (Arjun et al., 2020).
- Research on the synthesis and structures of hydrazone compounds derived from benzohydrazides, like the ones being studied, reveals potential in the development of novel antibacterial agents. These studies include synthesizing various derivatives and evaluating their microbial inhibitory activities (Lei et al., 2013).
Safety and Hazards
While specific safety and hazard data for 3-chloro-N’-(3-nitrobenzoyl)benzohydrazide is not available, compounds of similar structure often require careful handling. They should be kept in a dry, cool, and well-ventilated place. Contact with skin, eyes, or clothing should be avoided, and dust formation should be prevented .
Eigenschaften
IUPAC Name |
N'-(3-chlorobenzoyl)-3-nitrobenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4/c15-11-5-1-3-9(7-11)13(19)16-17-14(20)10-4-2-6-12(8-10)18(21)22/h1-8H,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKORZHONFIOSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N'-(3-nitrobenzoyl)benzohydrazide | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B3842213.png)
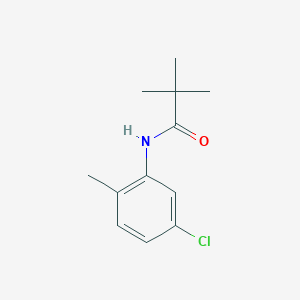
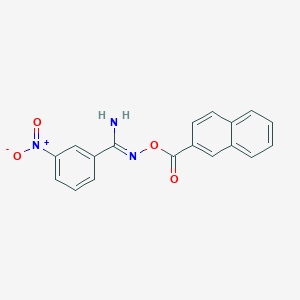
![N'-[(3-methylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842224.png)
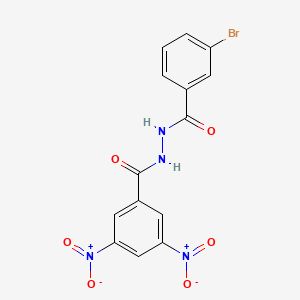
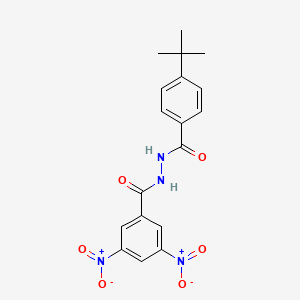

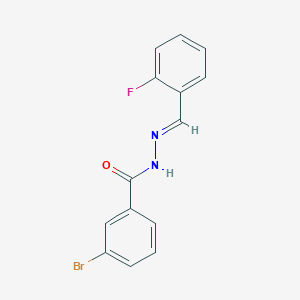
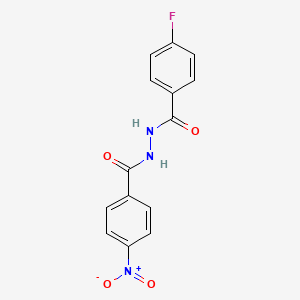
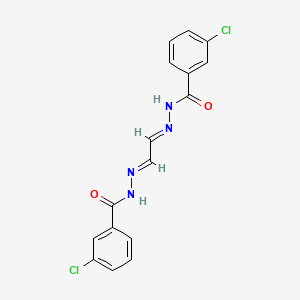
![N'-[1-(2-chlorophenyl)ethylidene]octanohydrazide](/img/structure/B3842269.png)
